1-((2R,3R,4R,5R)-4-Hydroxy-3-(trityloxy)-5-((trityloxy)methyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
- This compound is a complex molecule with a long name, so let’s break it down. The structure consists of a pyrimidine ring fused to a tetrahydrofuran ring.
- The stereochemistry of the compound is specified by the designations 1R, 2R, 4S . These indicate the absolute configurations of the chiral centers in the molecule .
- The compound contains a hydroxy group and multiple trityl (triphenylmethyl) ether substituents.
- Overall, it’s a fascinating combination of heterocyclic rings and functional groups.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps, including the construction of the pyrimidine and tetrahydrofuran rings.
Reaction Conditions: Specific reaction conditions depend on the synthetic route chosen. Common reactions include cyclization, protection/deprotection, and functional group transformations.
Industrial Production: While I don’t have specific data on industrial-scale production, it likely involves efficient and scalable methods to achieve high yields.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but they may include derivatives of the compound with modified functional groups.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stereochemistry, and synthetic applications.
Biology and Medicine: Investigating potential bioactivity, such as antiviral or anticancer properties.
Industry: Possible applications in materials science, drug development, or catalysis.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action for this specific compound is not readily available. Further research would be needed to understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds: While I don’t have a direct list, you can compare this compound with other pyrimidine derivatives, especially those containing tetrahydrofuran or related heterocycles.
Uniqueness: Highlight its unique features, such as the combination of pyrimidine and tetrahydrofuran rings, as well as the trityl ether groups.
Remember that this compound’s complexity offers exciting avenues for exploration in both research and practical applications
Properties
Molecular Formula |
C47H40N2O6 |
---|---|
Molecular Weight |
728.8 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-4-hydroxy-3-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C47H40N2O6/c50-41-31-32-49(45(52)48-41)44-43(55-47(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39)42(51)40(54-44)33-53-46(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36/h1-32,40,42-44,51H,33H2,(H,48,50,52)/t40-,42-,43-,44-/m1/s1 |
InChI Key |
DHKUAWARIDEGPI-QQIQMRLBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)OC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)OC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)O |
Origin of Product |
United States |
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